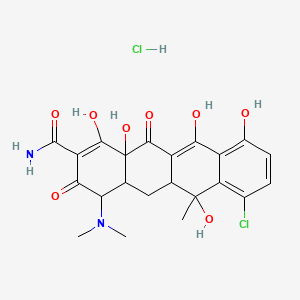

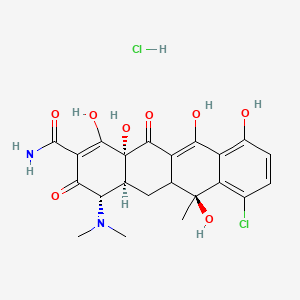

Chlortetracycline HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlortetracycline hydrochloride is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories under the supervision of Yellapragada Subbarow . This antibiotic is produced by the actinomycete Streptomyces aureofaciens, which was cultured from a soil sample . Chlortetracycline hydrochloride is widely used in veterinary medicine and has applications in human medicine as well .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of chlortetracycline hydrochloride involves the fermentation of Streptomyces aureofaciens. The fermentation liquid is then purified, and hydrochloric acid is added to convert the salt . The process includes several steps such as acidification, filtering, sedimentation, coarse crystallization, extraction, crystallization, washing, and drying . The reaction temperature is controlled between 0 to 5°C to reduce the epimeric loss of aureomycin during extraction .

Industrial Production Methods

In industrial production, strains in aureomycin fungus residues are extracted for culture. A modified additive solution is used to conduct screening modification on cultured strains, and fermentation is conducted under acidic conditions . The content of aureomycin in the fermentation process is raised to facilitate acidization. Finally, adsorption is conducted through attapulgite, followed by ultrasonic stripping, concentration, and drying to obtain high-quality chlortetracycline hydrochloride .

Analyse Chemischer Reaktionen

Types of Reactions

Chlortetracycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid for acidification and oxalic acid for precipitation . The conditions often involve controlled temperatures and pH levels to ensure the stability and purity of the compound .

Major Products Formed

The major products formed from these reactions include isochlortetracycline and other derivatives that maintain the antibiotic properties of the parent compound .

Wissenschaftliche Forschungsanwendungen

Chlortetracycline hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Chlortetracycline hydrochloride, like other tetracyclines, inhibits bacterial growth by competing for the A site of the bacterial ribosome . This binding prevents tRNA carrying amino acids from attaching to the ribosome, thereby inhibiting protein synthesis and ultimately bacterial growth . The molecular targets include the 30S subunit of the bacterial ribosome .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include oxytetracycline, tetracycline, and doxycycline . These compounds share a similar mechanism of action and are used to treat a wide range of bacterial infections .

Uniqueness

Chlortetracycline hydrochloride is unique due to its historical significance as the first tetracycline antibiotic discovered . It also has a broader spectrum of activity compared to some other tetracyclines and is particularly effective in veterinary medicine .

Eigenschaften

CAS-Nummer |

3671-08-7 |

|---|---|

Molekularformel |

C22H24Cl2N2O8 |

Molekulargewicht |

515.3 g/mol |

IUPAC-Name |

(4S,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15-,21-,22-;/m0./s1 |

InChI-Schlüssel |

QYAPHLRPFNSDNH-LYNLVHCPSA-N |

Isomerische SMILES |

C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Kanonische SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B10754130.png)

![[17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754153.png)

![[(1R,2R,5S,6S,7S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-(2-methylbutanoyloxy)-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B10754174.png)

![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)